molecular formula C15H23FN4O4Si B142949 2-Ftmse-DI CAS No. 151900-41-3

2-Ftmse-DI

Cat. No. B142949
CAS RN: 151900-41-3
M. Wt: 370.45 g/mol
InChI Key: VHGLFFIEVNCJDK-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ftmse-DI is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of thiol-reactive compounds and has been synthesized using a specific method.

Mechanism Of Action

The mechanism of action of 2-Ftmse-DI involves the reaction of the maleimide group with the thiol group of cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for selective labeling of cysteine residues.
Biochemical and Physiological Effects
2-Ftmse-DI has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various in vitro and in vivo experiments without any significant toxic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ftmse-DI in lab experiments is its selective labeling of cysteine residues in proteins. This allows for the identification and quantification of proteins in complex mixtures. However, one limitation of using this compound is its potential for non-specific labeling of other thiol-containing molecules.

Future Directions

There are several future directions for the use of 2-Ftmse-DI in scientific research. One direction is the development of new biosensors for the detection of biomolecules. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of diseases. Finally, further research could be conducted to optimize the synthesis method of 2-Ftmse-DI to improve its yield and purity.
Conclusion
In conclusion, 2-Ftmse-DI is a novel compound that has shown significant potential in various scientific research applications. Its selective labeling of cysteine residues in proteins allows for the identification and quantification of proteins in complex mixtures. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

2-Ftmse-DI is synthesized using a two-step reaction process. The first step involves the reaction of 2-fluorothiophenol with maleimide to form 2-Ftmse. The second step involves the reaction of 2-Ftmse with diisopropylamine to form 2-Ftmse-DI. This synthesis method has been optimized to produce high yields of 2-Ftmse-DI.

Scientific Research Applications

2-Ftmse-DI has been used in various scientific research applications. One of the most significant applications is in the field of proteomics. This compound has been used to selectively label cysteine residues in proteins, allowing for the identification and quantification of proteins in complex mixtures. Additionally, 2-Ftmse-DI has been used in the development of biosensors for the detection of biomolecules.

properties

CAS RN

151900-41-3

Product Name

2-Ftmse-DI

Molecular Formula

C15H23FN4O4Si

Molecular Weight

370.45 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1

InChI Key

VHGLFFIEVNCJDK-HBNTYKKESA-N

Isomeric SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F

SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

Canonical SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

synonyms

2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine
2-fluoro-O(6)-TMSE-deoxyinosine
2-FTMSE-DI

Origin of Product

United States

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